molecular formula C18H18O4 B4383667 1,3-Bis(3-methoxyphenyl)-2-methylpropane-1,3-dione CAS No. 832740-16-6

1,3-Bis(3-methoxyphenyl)-2-methylpropane-1,3-dione

Katalognummer: B4383667
CAS-Nummer: 832740-16-6
Molekulargewicht: 298.3 g/mol
InChI-Schlüssel: GWRKOEOCDDCBGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis(3-methoxyphenyl)-2-methylpropane-1,3-dione is an organic compound with a complex structure that includes two methoxyphenyl groups attached to a propanedione backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(3-methoxyphenyl)-2-methylpropane-1,3-dione typically involves the condensation of 3-methoxybenzaldehyde with acetone in the presence of a base, followed by further reactions to introduce the methyl and propanedione groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(3-methoxyphenyl)-2-methylpropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted aromatic compounds, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1,3-Bis(3-methoxyphenyl)-2-methylpropane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1,3-Bis(3-methoxyphenyl)-2-methylpropane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3-bis(4-methoxyphenyl)-2-methyl-1,3-propanedione
  • 1,3-bis(3-ethoxyphenyl)-2-methyl-1,3-propanedione
  • 1,3-bis(3-methoxyphenyl)-2-ethyl-1,3-propanedione

Uniqueness

1,3-Bis(3-methoxyphenyl)-2-methylpropane-1,3-dione is unique due to its specific substitution pattern and the presence of methoxy groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as solubility and melting point, and distinct biological effects.

Eigenschaften

CAS-Nummer

832740-16-6

Molekularformel

C18H18O4

Molekulargewicht

298.3 g/mol

IUPAC-Name

1,3-bis(3-methoxyphenyl)-2-methylpropane-1,3-dione

InChI

InChI=1S/C18H18O4/c1-12(17(19)13-6-4-8-15(10-13)21-2)18(20)14-7-5-9-16(11-14)22-3/h4-12H,1-3H3

InChI-Schlüssel

GWRKOEOCDDCBGV-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=CC(=CC=C1)OC)C(=O)C2=CC(=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.